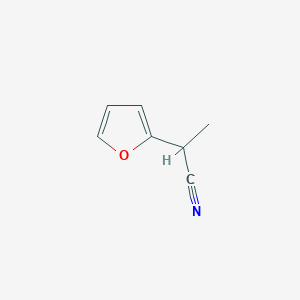

2-(Furan-2-yl)propanenitrile

Descripción

Overview of Furan-Containing Organic Compounds in Chemical Research

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif of immense importance in organic chemistry. numberanalytics.comescholarship.org First isolated in 1780, furan and its derivatives are integral components of a vast array of natural products and synthetic molecules. numberanalytics.com Their versatility is evident in their application as building blocks for complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The furan nucleus is found in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects such as antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comresearchgate.net The high reactivity of the furan ring, particularly its susceptibility to electrophilic substitution and cycloaddition reactions, makes it a dynamic participant in various chemical transformations. numberanalytics.com This reactivity, however, also presents challenges, as furans can be sensitive to both acidic and basic conditions, necessitating careful selection of reaction parameters. mdpi.comresearchgate.net

Importance of Nitrile Functional Groups in Synthetic Organic Chemistry

The nitrile, or cyano, functional group (C≡N) is a cornerstone of modern organic synthesis, prized for its versatility and unique reactivity. numberanalytics.com Nitriles serve as valuable intermediates, capable of being transformed into a wide range of other functional groups, including carboxylic acids, primary amines, amides, and ketones. pearson.comebsco.comfiveable.me This transformative potential allows for the construction of complex molecular frameworks from simpler precursors. ebsco.com The carbon-nitrogen triple bond imparts a distinct electronic character to the molecule, with a partial positive charge on the carbon atom, making it susceptible to nucleophilic addition. fiveable.me Nitriles participate in a plethora of organic reactions, such as hydrolysis, reduction, and cycloadditions, further expanding their synthetic utility. numberanalytics.comnih.gov Their ability to act as directing groups in C-H bond functionalization reactions has also gained significant attention in recent years. nih.gov

Contextualization of 2-(Furan-2-yl)propanenitrile within Contemporary Chemical Research

This compound, with its furan ring directly attached to a propanenitrile moiety, represents a specific example of a furan-substituted nitrile. This class of compounds is of interest due to the combined chemical properties of both the furan and nitrile functionalities. The electron-rich furan ring can influence the reactivity of the adjacent nitrile group and vice versa. Research into furan-substituted nitriles often explores their potential as intermediates in the synthesis of more complex molecules, including those with potential biological activity. For instance, the selective reduction of related furan-containing unsaturated dinitriles has been investigated to produce saturated propanedinitriles, which are important precursors for biologically active heterocyclic compounds. mdpi.comnih.gov The synthesis of various furan-containing nitrile derivatives is an active area of research, with studies focusing on developing efficient synthetic methodologies. rsc.orgduq.edu

Scope and Objectives of Research on this compound

The primary objectives of research focusing on this compound and its analogues are multifaceted. A significant goal is the development of efficient and selective synthetic routes to these compounds. One reported synthesis of this compound involved a reaction using NaOtBu, achieving a 78% yield as determined by 1H-NMR. rsc.org However, the high volatility of the compound posed challenges for isolation. rsc.org

Another key objective is to explore the chemical reactivity of this molecule, investigating how the furan and nitrile groups interact and participate in various transformations. This includes studying its potential as a building block in the synthesis of more complex and potentially bioactive molecules. While specific biological activity for this compound itself is not extensively documented in the provided search results, related furan-nitrile structures are being investigated for their therapeutic potential. For example, structural analogs have demonstrated antimicrobial properties. vulcanchem.com

Future research directions for furan-substituted nitriles, in general, include the development of regioselective functionalization techniques, high-throughput screening for anticancer and antiviral applications, and computational modeling to understand their pharmacophoric properties. vulcanchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAHKPCUHSTCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 2 Yl Propanenitrile and Analogues

Direct Cyanation Approaches to Furan-Substituted Nitriles

Direct C–H cyanation is an attractive strategy for synthesizing aromatic and heteroaromatic nitriles as it avoids the need for pre-functionalized starting materials, thus offering a more atom-economical route. rsc.org This approach involves the activation of a carbon-hydrogen bond on the furan (B31954) ring and its subsequent replacement with a cyanide group.

The direct cyanation of aromatic C-H bonds has seen significant progress through the use of transition metal catalysis. rsc.org Palladium-based catalysts are particularly prominent in these transformations. nih.govorganic-chemistry.org Early methods often required harsh conditions and stoichiometric amounts of toxic cyanating agents. Modern advancements have focused on developing milder and more efficient catalytic systems.

One notable strategy involves the palladium-catalyzed cyanation of (hetero)aryl halides, which serves as a foundational methodology. While not a direct C-H cyanation, it established effective catalyst-ligand systems. For instance, palladacycle precatalysts have demonstrated high efficacy. nih.gov A significant leap towards safer and more practical applications was the use of potassium hexacyanoferrate(II), K4[Fe(CN)6], a non-toxic food additive, as the cyanide source. nih.govnih.gov This approach often requires specific ligands and conditions to achieve high yields, particularly with challenging five-membered heterocycles like furan. nih.gov

Direct oxidative cyanation represents another pathway, where an oxidant is used to facilitate the reaction. researchgate.netresearchgate.net For example, the direct oxidative cyanation of dibenzofuran, a furan-containing analogue, has been achieved under various conditions, including photochemical and anodic methods, yielding different isomers depending on the method used. researchgate.net

| Catalyst/System | Cyanide Source | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Pd/C | K4[Fe(CN)6] | Aryl Bromides/Chlorides | Practical method applicable to various aryl halides. | organic-chemistry.org |

| Palladacycle Precatalyst | K4[Fe(CN)6]·3H2O | (Hetero)aryl Halides | Effective for a wide range of heterocyclic halides. | nih.gov |

| Pd(DPEPhos)Cl2 | K4[Fe(CN)6] | Electron-deficient Heterocyclic Halides | Provides excellent complementarity to existing catalysts. | nih.gov |

| Anodic Oxidation | NaCN | Dibenzofuran | Direct oxidative method; regioselectivity can be controlled. | researchgate.net |

| Chlorosulphonyl isocyanate | Chlorosulphonyl isocyanate | Furan | Direct cyanation of the furan nucleus. | semanticscholar.org |

The success of direct cyanation methods is highly dependent on the nature of the furan substrate and the chosen catalytic system. The directing group strategy in transition metal-catalyzed C-H bond cyanation has significantly broadened the scope by allowing for high efficiency and regioselectivity. rsc.org However, the electronic properties of the furan ring and the presence of substituents can pose significant challenges.

Substrate Scope:

Electron-rich furans are generally more susceptible to electrophilic attack and oxidation, which can lead to side reactions and catalyst deactivation.

Electron-deficient heterocyclic aryl halides can be efficiently converted to the corresponding nitriles using specific catalyst systems like Pd(DPEPhos)Cl2. nih.gov

The presence of free N-H groups in related heterocycles can be tolerated by certain catalytic systems, which is a significant advantage for synthesizing complex molecules. nih.gov

Limitations:

Regioselectivity: Furan has multiple C-H bonds, and controlling the position of cyanation can be difficult without a directing group. Direct oxidative cyanation of dibenzofuran, for instance, can produce a mixture of isomers. researchgate.net

Catalyst Poisoning: The cyanide ion itself can act as a ligand and poison the palladium catalyst, inhibiting its activity. nih.gov

Functional Group Tolerance: While modern methods have improved functional group tolerance, sensitive groups may not be compatible with the reaction conditions.

Harsh Conditions: Some methods still require high temperatures, which can limit their applicability to complex, thermally sensitive substrates. nih.gov

Synthesis via Cyanohydrin Intermediates Related to 2-(Furan-2-yl)propanenitrile

An alternative and highly controlled route to chiral α-heteroarylnitriles involves the use of cyanohydrin intermediates. This multi-step process typically begins with the addition of a cyanide source to a ketone, such as a furan-2-yl ketone, to form a cyanohydrin. This intermediate can then be further transformed. The enantioselective synthesis of cyanohydrins is a well-established field, providing access to optically pure building blocks. d-nb.inforesearchgate.net

Catalytic asymmetric cyanosilylation is a powerful method for producing chiral cyanohydrins. The reaction involves the addition of a silyl cyanide, most commonly trimethylsilyl cyanide (TMSCN), to a prochiral ketone in the presence of a chiral catalyst. organic-chemistry.org This yields a trimethylsilyl-protected cyanohydrin with high enantiomeric excess.

The enantioselectivity of the cyanosilylation reaction is typically induced by a chiral catalyst that can act as a Lewis acid, a Lewis base, or possess bifunctional properties. researchgate.net

Chiral Lewis Acid Catalysis: A chiral Lewis acid, often a metal complex with a chiral ligand (e.g., Ti, Al), activates the ketone by coordinating to its carbonyl oxygen. researchgate.net This coordination enhances the electrophilicity of the carbonyl carbon and provides a chiral environment that directs the nucleophilic attack of the cyanide from one specific face. Chiral oxazaborolidinium ions, for example, have proven to be excellent catalysts for the highly enantioselective cyanosilylation of aldehydes. nih.gov Bifunctional catalysts containing both a Lewis acid (like aluminum) and a Lewis base (like a phosphine oxide) within the same molecule have been developed to simultaneously activate the ketone and the TMSCN, leading to excellent enantioselectivity. researchgate.net

Chiral Lewis Base Catalysis: Chiral Lewis bases, such as modified cinchona alkaloids or phosphine derivatives, can activate the TMSCN, forming a more reactive hypervalent silicon intermediate. nih.gov This activated species then delivers the cyanide to the ketone. This approach was notably successful in the first highly enantioselective cyanosilylation of ketones catalyzed by an organic chiral Lewis base. nih.gov

| Catalyst Type | Catalyst Example | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Lewis Base | Modified Cinchona Alkaloids | Acetal Ketones | Highly enantioselective (>90% ee) for a broad range of substrates. | nih.gov |

| Bifunctional Lewis Acid/Base | (salen)AlCl Complex + Phosphorane | Ketones | Highly enantioselective for linear aliphatic ketones. | researchgate.net |

| Chiral Lewis Acid | Chiral Oxazaborolidinium Ion | Aldehydes | Excellent enantioselectivity for various aldehydes. | organic-chemistry.org |

| Bifunctional Ti-Complex | β-amino alcohol-Ti(Oi-Pr)4 | Aldehydes | Excellent yields and high enantioselectivities. | organic-chemistry.org |

To improve the practicality of catalytic systems, particularly in industrial settings, there is a strong emphasis on developing heterogeneous catalysts. Supporting the active catalytic species on an insoluble material allows for easy separation from the reaction mixture and potential for recycling and reuse. princeton.edu

Polymer-Supported Catalysts: Chiral ligands and catalysts can be immobilized on inert polymer supports, such as polystyrene. princeton.edursc.org These polymer-bound catalysts often retain the high activity and selectivity of their homogeneous counterparts while gaining the benefits of heterogeneity. researchgate.net They can be used in continuous flow reactors, simplifying product purification and catalyst recovery. princeton.edu A series of metal complexes immobilized on a polystyrene support have been successfully used as reusable catalysts for ring-opening polymerization, demonstrating the viability of this approach. rsc.orgresearchgate.net

Montmorillonite: Montmorillonite is a type of clay mineral that can serve as an efficient and environmentally friendly heterogeneous catalyst for various organic reactions. nih.gov Its structure contains both Brønsted and Lewis acidic sites, and its properties can be tuned through simple ion-exchange procedures. nih.gov Montmorillonite K-10, an acid-treated version, is a particularly effective acidic catalyst. These clay-based catalysts are non-corrosive, inexpensive, and allow for simple workup procedures, typically involving just filtration to remove the catalyst. Their high surface area and ion-exchange capacity make them suitable supports for catalytically active species in reactions such as cycloadditions and condensations. researchgate.net While specific applications to the cyanosilylation of furan-2-yl ketones are less documented, their proven efficacy in related acid-catalyzed reactions suggests significant potential.

| Support Material | Catalyst Type | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Polystyrene | Immobilized Metal Complexes/Chiral Ligands | Easy separation and reuse; suitable for flow chemistry. | Potential for reduced activity or leaching of the active species. | princeton.edursc.org |

| Montmorillonite Clay | Acidic Clay (e.g., K-10), Ion-Exchanged Clays | Inexpensive, non-corrosive, environmentally friendly, simple workup. | Lower specificity compared to tailored chiral catalysts; mass transfer limitations. | nih.gov |

Catalytic Asymmetric Cyanosilylation of Furan-2-yl Ketones

Evaluation of Catalytic Efficiency and Recyclability

The efficiency and recyclability of catalysts are paramount in the synthesis of furan derivatives. While specific data on the synthesis of this compound is not extensively detailed, analogous reactions provide insight into effective catalytic systems. For instance, in the synthesis of 2-alkenylbenzo[b]furan derivatives, a palladium-based catalyst system, PdCl2/XantPhos, has been shown to be highly efficient. rsc.org This system provides excellent yields (up to 97%) with a catalyst loading of just 3 mol% PdCl2 and 6 mol% XantPhos. rsc.org

Heterogeneous catalysts are often favored for their ease of separation and potential for recyclability. In the cycloisomerization of conjugated allenones to furans, gold nanoparticles supported on TiO2 have been used. This catalyst operates under mild conditions and can be recycled and reused, which is a significant advantage for industrial applications. The reaction rate can be further accelerated by the addition of acetic acid.

Transformations of Cyanohydrins to Generate this compound Skeletons

The formation of cyanohydrins is a classic method for generating α-hydroxynitriles, which are key intermediates for producing compounds like this compound. This process typically involves the nucleophilic addition of a cyanide ion to a carbonyl group. masterorganicchemistry.comlibretexts.org For the synthesis of a this compound skeleton, the starting material would be a furan-2-yl ketone.

The reaction mechanism proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the furan-2-yl ketone. masterorganicchemistry.comlibretexts.org This breaks the carbon-oxygen π bond, resulting in a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide ion, typically by a weak acid, yields the cyanohydrin. This addition changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org The resulting cyanohydrin can then be further transformed, for example, by reduction of the hydroxyl group, to yield the target this compound skeleton.

Optimization of Reaction Conditions: Solvent, Temperature, Catalyst Loading

Optimizing reaction conditions is crucial for maximizing yield and selectivity in chemical syntheses. Key parameters include the choice of solvent, reaction temperature, and catalyst loading.

Solvent: The choice of solvent can significantly impact the reaction's success. For silver(I)-promoted oxidative coupling reactions to form dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity. scielo.br It is also considered a "greener" solvent compared to more commonly used options like dichloromethane and benzene. scielo.br

Temperature: Temperature plays a critical role in reaction kinetics and product distribution. While many reactions involving furan derivatives are conducted at room temperature, heating can be beneficial. For instance, in the AgOAc-promoted oxidative coupling, heating to 50°C improved the yield. scielo.br In other syntheses, reactions are initially carried out at 0°C before being allowed to warm to room temperature. nih.gov

Catalyst Loading: The amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the synthesis. In the palladium-catalyzed synthesis of 2,5-disubstituted furans, low loadings of the palladium catalyst are sufficient. organic-chemistry.org Similarly, for the synthesis of 2-alkenylbenzo[b]furans, a low loading of 3 mol% PdCl2 is effective. rsc.org

The following table summarizes the optimization of reaction conditions for a silver(I)-promoted oxidative coupling, which provides a model for optimizing similar furan derivative syntheses. scielo.br

| Parameter | Condition | Outcome |

|---|---|---|

| Oxidant | Silver(I) oxide (0.5 equiv.) | Most efficient oxidant tested. |

| Solvent | Acetonitrile | Best balance between conversion and selectivity. |

| Temperature | Reflux (85 °C) | Most efficient condition, especially for certain substrates. |

| Reaction Time | 4 hours | Optimized time without significant loss of conversion or selectivity. |

Alternative Synthetic Pathways to this compound

Beyond the routes involving cyanohydrins, several other synthetic strategies can be employed to construct the this compound framework.

Exploration of Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile reacts with an electrophilic double or triple bond, breaking the bond. wikipedia.org This is a versatile method for creating new carbon-carbon bonds. In the context of synthesizing furan-based nitriles, a key step can be the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (like an acetonitrile derivative) to a carbonyl group of an aldehyde or ketone, such as furfural or its derivatives. researchgate.net The reaction is typically catalyzed by a weak base, like piperidine, and is followed by dehydration to yield the final product. researchgate.net

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the furan aldehyde. The resulting intermediate is then protonated and subsequently loses a molecule of water to form the carbon-carbon double bond of the acrylonitrile product.

Radical-Mediated Synthesis Routes

Radical-mediated reactions offer an alternative approach for the synthesis of complex molecules. While specific examples for this compound are scarce, radical pathways are known for the functionalization of furan rings. These reactions often involve the generation of a radical species that can add to the furan ring. For example, the Meerwein arylation of furan derivatives involves the reaction of arendiazonium salts with furfural under conditions that can involve radical intermediates. researchgate.net This suggests the possibility of developing a radical-based method to introduce a cyano-containing alkyl group onto the furan ring.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki cross-coupling reaction, for instance, has been used to synthesize 2-arylbenzo[b]furan derivatives in aqueous media. researchgate.net This methodology could potentially be adapted to synthesize this compound by coupling a suitable furan-containing organoboron compound with a halo-propanenitrile derivative, or vice versa.

A highly efficient cross-coupling reaction has been reported for the synthesis of 2-alkenylbenzo[b]furans using alkenylaluminum reagents with 2-bromobenzo[b]furans, catalyzed by a palladium/XantPhos system. rsc.org This highlights the potential of using organoaluminum reagents in cross-coupling reactions to construct the desired propanenitrile side chain on a furan ring.

The following table presents data from a study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which involves a Friedel-Crafts type reaction, a form of electrophilic substitution that shares principles with some cross-coupling strategies. nih.gov

| Entry | Acid (Equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CF3CO2H (19) | r.t. | 1 | no reaction |

| 2 | H2SO4 (52) | r.t. | 1 | oligomerization |

| 3 | AlCl3 (5.5) | r.t. | 1 | 65 |

| 4 | AlCl3 (5.5) | r.t. | 4 | 47 |

| 5 | AlBr3 (5.5) | r.t. | 1 | 52 |

| 6 | TfOH (16) | 0 | 1 | 32 |

Mechanistic Investigations of Reactions Involving 2 Furan 2 Yl Propanenitrile Synthesis and Transformations

Elucidation of Catalytic Reaction Pathways in Cyanation Processes

The formation of 2-(Furan-2-yl)propanenitrile can be achieved through various synthetic routes, most notably via the hydrocyanation of a suitable unsaturated precursor like 2-vinylfuran. This process involves the addition of a hydrogen atom and a cyanide group across the double bond. The catalytic cycle for such reactions, particularly when mediated by transition metals like nickel, has been a subject of extensive mechanistic study. tue.nlmdpi.com

The widely accepted mechanism for nickel-catalyzed hydrocyanation begins with an active Ni(0) catalyst, typically stabilized by phosphite (B83602) ligands. mdpi.com The cycle involves several key steps:

Oxidative Addition: Hydrogen cyanide (HCN) adds to the Ni(0) complex, forming a hydrido-nickel(II)-cyanide intermediate. mdpi.com

Olefin Coordination: The precursor, 2-vinylfuran, coordinates to the nickel center.

Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step is crucial for regioselectivity, determining whether the linear or branched nitrile is formed.

Reductive Elimination: The C-CN bond is formed as the product, this compound, is eliminated, regenerating the active Ni(0) catalyst for the next cycle. researchgate.net

An alternative pathway involves the conjugate addition of a cyanide source to an α,β-unsaturated furan (B31954) derivative, a reaction often catalyzed by bases or Lewis acids.

Cooperative catalysis, where both a Lewis acid and a Lewis base participate in activating the substrate and reagent, represents a sophisticated strategy to enhance reaction rates and selectivity. In the context of synthesizing precursors to this compound, such as cyanohydrins from 2-acetylfuran (B1664036), this dual activation is particularly effective.

The primary active species in the dominant industrial hydrocyanation processes are low-valent nickel complexes. mdpi.comresearchgate.net Specifically, tetrakis(phosphite)nickel(0), Ni[P(OR)₃]₄, complexes are well-established catalysts. mdpi.com In the catalytic cycle, this Ni(0) species is transformed into various intermediates, including the five-coordinate hydrido-nickel(II)-cyanide complex, HNi(CN)L₄ (where L is a phosphite ligand), which is a key player in the olefin insertion step. mdpi.com

In reactions involving Lewis acid co-catalysts, the active species can be viewed as a bimetallic complex or a strongly interacting adduct. For instance, in the presence of AlCl₃, a species of the type L₂Ni(alkene) interacting with the Lewis acid has been proposed. wiley.com The precise structure of the active species often depends on the specific ligands, the Lewis acid used, and the reaction conditions.

For base-catalyzed cyanations, the active nucleophile is the cyanide ion (CN⁻) itself, generated by the deprotonation of HCN by a suitable base. In organocatalysis, activated complexes involving the substrate, catalyst (e.g., a chiral amine or thiourea (B124793) derivative), and the cyanide source are the key transient species that dictate the reaction's outcome.

Stereoselectivity Mechanisms in Chiral Induction

The synthesis of enantiomerically enriched this compound requires an asymmetric catalytic approach. This is typically achieved by reacting a prochiral precursor, such as 2-acetylfuran or 2-vinylfuran, with a cyanide source in the presence of a chiral catalyst. The mechanism of stereoselectivity hinges on the formation of diastereomeric transition states that possess different energy levels, leading to the preferential formation of one enantiomer over the other.

In the asymmetric cyanation of a precursor like 2-acetylfuran using a chiral catalyst, the origin of enantioselectivity lies in the geometry of the transition state during the cyanide attack on the carbonyl carbon. A well-designed chiral catalyst, such as a chiral thiourea or a metal-salen complex, creates a specific three-dimensional chiral pocket around the substrate.

The catalyst binds to the furan substrate through non-covalent interactions (e.g., hydrogen bonding in the case of thiourea catalysts or coordination in metal-based systems). rsc.org This binding orients the substrate in a fixed conformation. The cyanide nucleophile is then delivered to one of the two enantiotopic faces of the carbonyl group. The transition state leading to the major enantiomer is favored because it minimizes steric repulsion and maximizes stabilizing interactions within the chiral pocket, thus having a lower activation energy. Conversely, the transition state leading to the minor enantiomer experiences greater steric hindrance or fewer favorable interactions, making it energetically less accessible.

The enantiomeric excess (ee) achieved in the synthesis of chiral precursors to this compound is highly sensitive to several experimental parameters. The optimization of these factors is critical for achieving high levels of stereocontrol. Key factors include:

Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. Bulky substituents on the catalyst backbone can enhance facial discrimination, leading to higher ee.

Temperature: Asymmetric cyanations are often performed at low temperatures. According to the Gibbs free energy equation (ΔΔG‡ = -RTln(er)), the energy difference between the two diastereomeric transition states has a greater impact on the enantiomeric ratio at lower temperatures, generally resulting in higher ee.

Solvent: The solvent can influence the stability of the transition states and the solubility and activity of the catalyst. A solvent that promotes the desired non-covalent interactions between the catalyst and substrate can improve enantioselectivity.

Cyanide Source: The nature of the cyanating agent (e.g., HCN, TMSCN, KCN with an additive) can affect the reaction kinetics and the active nucleophile, thereby influencing the ee.

The following table illustrates hypothetical data for the asymmetric cyanation of 2-acetylfuran, demonstrating the influence of these factors on enantiomeric excess.

| Entry | Chiral Catalyst | Temperature (°C) | Solvent | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Catalyst A (less bulky) | 0 | Toluene | 75 |

| 2 | Catalyst B (more bulky) | 0 | Toluene | 92 |

| 3 | Catalyst B | -20 | Toluene | 97 |

| 4 | Catalyst B | -20 | CH₂Cl₂ | 94 |

| 5 | Catalyst B | 25 | Toluene | 85 |

Kinetics and Thermodynamics of this compound Formation

The rate and feasibility of the synthesis of this compound are dictated by the kinetic and thermodynamic parameters of the reaction. While specific experimental data for this compound is not widely available, the principles can be understood through computational studies and by analogy to similar furan derivatives. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways and calculating thermodynamic properties. researchgate.net For a reaction like the hydrocyanation of 2-vinylfuran, DFT can be used to map the potential energy surface, identifying the energies of reactants, intermediates, transition states, and products.

Key parameters include:

Activation Energy (Eₐ) or Gibbs Free Energy of Activation (ΔG‡): This represents the energy barrier that must be overcome for the reaction to occur. A lower ΔG‡ corresponds to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower ΔG‡.

Enthalpy of Reaction (ΔH): This indicates whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). Most hydrocyanation reactions are exothermic. researchgate.net

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of the reaction. A negative ΔG indicates a thermodynamically favorable process that will proceed toward products at equilibrium.

The following table presents plausible calculated thermodynamic data for the rate-determining step (e.g., migratory insertion) in the catalyzed formation of this compound, based on values reported for analogous transformations. researchgate.net

| Parameter | Uncatalyzed Reaction (Estimated) | Catalyzed Reaction (Estimated) | Unit |

|---|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 120 | 75 | kJ/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | 150 | 95 | kJ/mol |

| ΔH (Enthalpy of Reaction) | -110 | kJ/mol | |

| ΔG (Gibbs Free Energy of Reaction) | -98 | kJ/mol |

Reactivity and Chemical Transformations of 2 Furan 2 Yl Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The electrophilic nature of the carbon atom makes it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing for protonation and activation under acidic conditions. libretexts.orgchemistrysteps.com

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or their corresponding salts. noaa.govchemguide.co.uk This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.org Subsequent tautomerization yields an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.uk In the case of 2-(Furan-2-yl)propanenitrile, this reaction yields 2-(Furan-2-yl)propanoic acid.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. chemguide.co.uk Acidification of the salt is necessary to obtain the free carboxylic acid.

Table 1: Hydrolysis of this compound

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 2-(Furan-2-yl)propanamide | 2-(Furan-2-yl)propanoic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat (reflux), followed by acid workup | 2-(Furan-2-yl)propanamide | Sodium 2-(furan-2-yl)propanoate |

Nitriles can be readily reduced to primary amines using powerful reducing agents. chemguide.co.uk This transformation is a valuable method for synthesizing amines from compounds with a nitrile functional group.

A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk The reaction mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org Two successive hydride additions occur, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.orglibretexts.org Quenching the reaction with water protonates the dianion to yield the primary amine. libretexts.org Applying this to this compound results in the formation of 2-(Furan-2-yl)propan-1-amine.

Catalytic hydrogenation is another method for the reduction of nitriles. This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. chemguide.co.uk

Table 2: Reduction of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Reduction with LiAlH₄ | 1. LiAlH₄, diethyl ether or THF2. H₂O or dilute acid workup | 2-(Furan-2-yl)propan-1-amine |

| Catalytic Hydrogenation | H₂, Pd, Pt, or Ni catalyst, heat, pressure | 2-(Furan-2-yl)propan-1-amine |

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions provide a route to synthesize ketones.

When a Grignard reagent reacts with a nitrile, the nucleophilic alkyl or aryl group adds to the nitrile carbon, forming an imine anion salt upon initial reaction. libretexts.orglibretexts.org This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine anion, leading to the formation of an imine, which is then readily hydrolyzed to a ketone. libretexts.org For instance, the reaction of this compound with methylmagnesium bromide would yield 3-(Furan-2-yl)butan-2-one after acidic workup.

Table 3: Nucleophilic Addition to this compound

| Reaction Type | Reagents and Conditions | Intermediate | Final Product |

|---|

| Grignard Reaction | 1. Grignard Reagent (e.g., CH₃MgBr), diethyl ether2. H₃O⁺ workup | Iminium salt | Ketone (e.g., 3-(Furan-2-yl)butan-2-one) |

Transformations of the Furan (B31954) Heterocyclic Ring System

The furan ring is an electron-rich aromatic heterocycle. Its aromaticity is derived from the delocalization of six π-electrons, including a lone pair from the oxygen atom. chemicalbook.com This electron-rich nature makes it significantly more reactive than benzene in electrophilic aromatic substitution reactions. chemicalbook.compearson.com However, the lower resonance energy of furan also makes it susceptible to reactions that involve the loss of aromaticity, such as cycloadditions and ring-opening. chemicalbook.com

Electrophilic aromatic substitution in furan occurs preferentially at the C2 (α) position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. chemicalbook.compearson.com Since the C2 position in this compound is already substituted, electrophilic attack is expected to occur predominantly at the other α-position, C5. The C3 and C4 (β) positions are less reactive. quora.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Furan reacts readily with halogens under mild conditions. pearson.com

Nitration: Nitration can be achieved using milder reagents than those used for benzene, such as acetyl nitrate.

Sulfonation: Sulfonation can be performed using reagents like the pyridine-SO₃ complex.

Friedel-Crafts Reactions: Acylation and alkylation are also possible, typically requiring milder Lewis acid catalysts than for benzene. mdpi.com

Table 4: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product (Predicted) |

|---|---|---|

| Bromination | Br₂ in dioxane | 2-(5-Bromo-furan-2-yl)propanenitrile |

| Nitration | HNO₃ / Acetic Anhydride | 2-(5-Nitro-furan-2-yl)propanenitrile |

| Friedel-Crafts Acylation | Acetyl chloride, SnCl₄ (mild Lewis acid) | 2-(5-Acetyl-furan-2-yl)propanenitrile |

The furan ring can undergo ring-opening reactions, particularly under acidic conditions. rsc.org For example, hydrolysis of some furan derivatives under acidic conditions can lead to the formation of 1,4-dicarbonyl compounds. nih.gov The stability of the furan ring in this compound would be sensitive to the reaction conditions, especially during harsh acidic hydrolysis of the nitrile group.

Furthermore, the relatively low resonance energy of furan allows it to act as a diene in Diels-Alder [4+2] cycloaddition reactions with suitable dienophiles. nih.gov This reactivity is a powerful tool in organic synthesis for constructing complex cyclic systems. The reaction involves the furan ring reacting with an electron-deficient alkene or alkyne to form a bicyclic adduct, temporarily disrupting the aromaticity of the furan. nih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Furan-2-yl)propanoic acid |

| 2-(Furan-2-yl)propanamide |

| Sodium 2-(furan-2-yl)propanoate |

| 2-(Furan-2-yl)propan-1-amine |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| 3-(Furan-2-yl)butan-2-one |

| 2-(5-Bromo-furan-2-yl)propanenitrile |

| 2-(5-Nitro-furan-2-yl)propanenitrile |

| 2-(5-Acetyl-furan-2-yl)propanenitrile |

| Acetyl chloride |

| Tin(IV) chloride (SnCl₄) |

| Acetyl nitrate |

Hydrogenation of the Furan Ring

The hydrogenation of the furan ring in this compound to yield 2-(tetrahydrofuran-2-yl)propanenitrile is a transformation of significant interest, as it modifies the aromaticity and planarity of the molecule, introducing a saturated, more flexible heterocyclic system. While the direct hydrogenation of this compound is not extensively documented in publicly available literature, the reactivity of analogous 2-substituted furans provides valuable insights into the expected chemical behavior.

The selective reduction of the furan ring in the presence of other functional groups, such as a nitrile, can be challenging. The furan ring is sensitive to both acidic and basic conditions, which can complicate hydrogenation reactions. nih.gov In the context of related furan derivatives, the chemoselective reduction of a carbon-carbon double bond conjugated to a furan ring and two nitrile groups has been achieved using 2-phenylbenzimidazoline, leaving the furan ring intact. nih.gov This suggests that milder reducing agents may not be sufficient to hydrogenate the furan ring in this compound.

Catalytic hydrogenation is a common method for the reduction of furan rings. Various catalysts, including those based on noble metals like palladium, platinum, rhodium, and ruthenium, as well as non-noble metals such as nickel and copper, have been employed for the hydrogenation of furan derivatives. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity and yield of the desired tetrahydrofuran (B95107) product. For instance, in the hydrogenation of furfural, a related 2-substituted furan, different catalysts can lead to a variety of products, including furfuryl alcohol, 2-methylfuran, and tetrahydrofurfuryl alcohol, the latter of which involves the saturation of the furan ring.

The presence of the nitrile group in this compound may influence the catalytic hydrogenation process. The nitrile group is known to coordinate with metal catalysts, which could either facilitate or hinder the hydrogenation of the furan ring. Additionally, the nitrile group itself can be reduced under certain hydrogenation conditions, typically requiring more forcing conditions than the reduction of the furan ring. Therefore, achieving selective hydrogenation of the furan ring while preserving the nitrile group requires careful optimization of the catalyst, solvent, temperature, and hydrogen pressure.

| Catalyst System | Substrate | Product | Key Findings |

| 2-Phenylbenzimidazoline | 3-(Furan-2-yl)-2-cyanopropenenitriles | 3-(Furan-2-yl)propanedinitriles | Chemoselective reduction of the C=C double bond without affecting the furan ring or nitrile groups. nih.gov |

| Various (Pd, Pt, Ru, Ni, Cu) | Furfural | Various (Furfuryl alcohol, 2-methylfuran, tetrahydrofurfuryl alcohol) | Catalyst and conditions determine product distribution, with some systems leading to furan ring saturation. |

Stereochemical Transformations and Derivatization at the Chiral Center

The chiral center at the alpha-position to the furan ring and the nitrile group in this compound is a key structural feature that allows for various stereochemical transformations and derivatizations. While specific studies on this exact molecule are limited, the principles of stereoselective synthesis and modification of related α-aryl nitriles can be applied.

The synthesis of enantiomerically enriched this compound can be approached through asymmetric synthesis. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction that forms the chiral center. For example, the hydroarylation of a prochiral precursor could be performed using a chiral catalyst to favor the formation of one enantiomer over the other.

Once a racemic or enantiomerically enriched sample of this compound is obtained, further stereochemical transformations are possible. Deracemization, the process of converting a racemic mixture into a single enantiomer, is a powerful tool in stereoselective synthesis. Various methods for the deracemization of related chiral compounds, such as cyclic α-aryl ketones, have been developed, including photocatalytic approaches. nih.govresearchgate.netresearchgate.netchemrxiv.org These methods often involve the reversible formation of a prochiral intermediate, which is then enantioselectively converted back to one of the enantiomers. For this compound, a potential deracemization strategy could involve the deprotonation of the α-carbon to form a planar carbanion, followed by enantioselective protonation.

The α-proton of this compound is acidic due to the electron-withdrawing effects of both the furan ring and the nitrile group. This allows for the generation of a carbanion at the chiral center by treatment with a suitable base. This carbanion can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the chiral center. If the starting material is enantiomerically pure, and the reaction proceeds with retention or inversion of configuration, this provides a route to a variety of enantiomerically enriched derivatives. The stereochemical outcome of such reactions would depend on the nature of the electrophile, the solvent, and the counterion of the base used.

The nitrile group itself can also be a site for derivatization. For instance, the reductive decyanation of α-aminonitriles is a known transformation that removes the cyano group. nih.gov While this compound is not an α-aminonitrile, this highlights the possibility of removing the nitrile group under specific reductive conditions, which could be a useful synthetic step.

| Transformation | Approach | Potential Outcome for this compound |

| Asymmetric Synthesis | Chiral catalysts or auxiliaries | Enantiomerically enriched this compound |

| Deracemization | Photocatalysis with a chiral proton source | Conversion of racemic this compound to a single enantiomer |

| α-Alkylation/Functionalization | Deprotonation followed by reaction with an electrophile | Introduction of new substituents at the chiral center |

| Nitrile Group Transformation | Reductive decyanation (by analogy) | Removal of the nitrile group to yield 2-propylfuran |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For 2-(Furan-2-yl)propanenitrile (Molecular Formula: C₇H₇NO), the exact mass is 121.0528 g/mol .

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺·) at m/z = 121. This ion is energetically unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The fragmentation patterns are dictated by the formation of stable carbocations and neutral radicals.

Key predicted fragmentation pathways include:

α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable, resonance-delocalized cation at m/z 106.

Benzylic-type Cleavage: Cleavage of the bond between the furan (B31954) ring and the side chain. This can result in a furfuryl-type cation [C₅H₅O]⁺ at m/z 81 or a [C₂H₄CN]⁺ fragment at m/z 54. The m/z 81 fragment is often prominent in the spectra of 2-alkylfurans.

Loss of HCN: A rearrangement followed by the elimination of a neutral hydrogen cyanide molecule could lead to a fragment at m/z 94.

Ring Fragmentation: The furan ring itself can undergo cleavage, typically by losing CO, to give smaller fragments.

Predicted Mass Spectrometry Fragmentation Data

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by a few key absorption bands. The most diagnostic peak is the stretching vibration of the nitrile (C≡N) triple bond, which appears as a sharp, intense absorption in a relatively clean region of the spectrum. youtube.comlibretexts.org The furan ring contributes several characteristic bands, including C-H, C=C, and C-O-C stretching vibrations. udayton.edu

Predicted Infrared (IR) Absorption Data

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its enantiomers.

For purity analysis , a reversed-phase HPLC method would typically be employed. Using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water), the compound can be separated from non-polar and polar impurities. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks from a detector, such as a UV detector set to a wavelength where the furan ring absorbs (approx. 220-250 nm).

The carbon atom alpha to both the furan ring and the nitrile group is a stereocenter, meaning that this compound is a chiral molecule that exists as a pair of enantiomers. To determine the enantiomeric excess (ee) of a non-racemic sample, chiral HPLC is required. nih.govacs.org This involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The two enantiomers interact diastereomerically with the chiral phase, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique yields precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the furan ring and reveal the exact conformation of the propanenitrile side chain relative to the ring. Furthermore, it would provide detailed insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules within the crystal lattice. If a racemic mixture is crystallized, this method can distinguish whether it forms a racemic compound (both enantiomers in the unit cell) or a conglomerate (a physical mixture of separate enantiopure crystals), which is identifiable by the crystal's space group.

Computational Chemistry and Theoretical Studies of 2 Furan 2 Yl Propanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-(Furan-2-yl)propanenitrile would typically be employed to determine its optimized geometry, electronic energy, and the distribution of electrons within the molecule.

Detailed analysis of the electronic structure would involve the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in understanding the molecule's reactivity. For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan (B31954) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is likely to have significant contributions from the nitrile group, a known electron-withdrawing functionality, suggesting its susceptibility to nucleophilic attack.

The bonding characteristics can be further elucidated through Natural Bond Orbital (NBO) analysis. This method provides a description of the electron density in terms of localized bonds and lone pairs, offering insights into hybridization, bond strengths, and intramolecular interactions such as hyperconjugation. In this compound, NBO analysis would quantify the delocalization of electron density between the furan ring and the propanenitrile side chain, providing a more nuanced picture of the electronic communication between these two fragments.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Represents the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen and nitrogen atoms. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar furan derivatives. Actual values would depend on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions.

For this compound, a key area of investigation for MD simulations would be the rotational barrier around the C-C bond connecting the furan ring to the propanenitrile side chain. By simulating the molecule's dynamics, it is possible to map the potential energy surface as a function of this dihedral angle, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in a condensed phase, such as in a solvent or in a crystal lattice. By simulating a system containing multiple molecules, one can observe how they orient themselves with respect to one another. These simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonding (if applicable in a protic solvent), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is fundamental to predicting properties like solubility, boiling point, and crystal packing.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, reaction pathway modeling can be used to investigate various chemical transformations, such as the hydrolysis of the nitrile group, electrophilic substitution on the furan ring, or addition reactions to the nitrile triple bond.

These studies typically involve locating the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. Computational methods can be used to optimize the geometry of the transition state and characterize it by identifying the single imaginary vibrational frequency corresponding to the motion along the reaction path.

By mapping the entire reaction pathway, from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be obtained. This includes identifying any intermediate species and calculating the energy profile of the reaction. Such studies are invaluable for predicting the feasibility of a reaction, understanding its selectivity, and designing new synthetic routes. For instance, modeling the protonation of the furan ring or the nitrile nitrogen can provide insights into the initial steps of acid-catalyzed reactions. acs.org

Prediction of Spectroscopic Parameters and Reactivity Descriptors

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, various spectroscopic parameters can be calculated with a reasonable degree of accuracy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These calculations can help in assigning the vibrational modes to specific functional groups, such as the C≡N stretch of the nitrile group and the characteristic vibrations of the furan ring. globalresearchonline.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the molecule's chromophores and its color (or lack thereof).

In addition to spectroscopic parameters, computational methods can also be used to calculate a range of reactivity descriptors. These are quantities derived from the electronic structure that provide a quantitative measure of a molecule's reactivity.

Table 2: Predicted Spectroscopic Data and Reactivity Descriptors for this compound

| Parameter | Predicted Value/Range | Method of Prediction |

| ¹³C NMR Chemical Shift (C≡N) | 115-125 ppm | GIAO-DFT |

| IR Frequency (C≡N stretch) | 2240-2260 cm⁻¹ | DFT Vibrational Analysis |

| UV-Vis λmax | ~220 nm | TD-DFT |

| Global Hardness (η) | ~3.0 eV | Calculated from HOMO-LUMO energies |

| Electrophilicity Index (ω) | ~2.1 eV | Calculated from HOMO-LUMO energies |

Note: The values in this table are illustrative and based on typical computational results for molecules with similar functional groups. The actual values are dependent on the computational method and basis set employed.

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a theoretical framework for understanding the molecule's stability and its propensity to participate in chemical reactions as either an electrophile or a nucleophile.

Academic Research Applications and Synthetic Utility of 2 Furan 2 Yl Propanenitrile

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Information on 2-(Furan-2-yl)propanenitrile serving as a key intermediate in the total synthesis of complex natural products or pharmaceuticals is not prominently featured in the reviewed literature. Typically, related structures such as 2-furonitrile (B73164) or other furan-containing building blocks are more commonly cited. For instance, 2-furonitrile is recognized as an intermediate in pharmaceutical and fine chemical synthesis. The synthesis of more complex molecules, such as 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, starts from related but distinct acetonitrile (B52724) precursors. researchgate.net

The general reactivity of nitriles allows for their conversion into various other functional groups, including amines, carboxylic acids, and ketones. The alpha-proton to the nitrile group in this compound would be acidic, allowing for alkylation reactions to introduce further complexity. However, specific, documented multi-step syntheses commencing from this compound to produce elaborate target molecules are not readily found.

Contribution to the Development of Novel Synthetic Methodologies

There is a lack of specific research detailing the use of this compound as a foundational substrate for the development of novel synthetic methodologies. General methodologies for the alkylation of nitriles are well-established, often employing strong bases to generate a carbanion, which then reacts with an electrophile like an alkyl halide. For example, the alkylation of phenylacetonitrile (B145931) with methyl iodide is a known transformation. google.com One could extrapolate that 2-(Furan-2-yl)acetonitrile could be methylated to form this compound, but this does not constitute a novel methodology centered on the latter.

Research into new catalytic systems often employs model substrates to demonstrate efficacy. While palladium-catalyzed direct C-H alkylation of furans using alkyl iodides has been reported, these studies have focused on other furan (B31954) derivatives. nih.gov There is no indication in the available literature that this compound has been a key compound in the development of new catalytic or synthetic strategies.

Use in Exploring Furan Chemistry and Stereoselective Synthesis

The exploration of furan chemistry is an active area of research, given the prevalence of the furan motif in biologically active compounds. utripoli.edu.ly This includes investigations into electrophilic substitution, cycloaddition reactions, and the modification of substituents on the furan ring. However, studies specifically utilizing this compound to probe the electronic and steric effects of the propanenitrile side chain on the reactivity of the furan ring are not described in the searched literature.

Furthermore, this compound possesses a chiral center at the carbon atom bearing the nitrile and furan groups. This makes it a potential candidate for stereoselective synthesis. The development of enantioselective methods to synthesize chiral tetrahydrofuran (B95107) derivatives has been a subject of research, highlighting the importance of chirality in furan-containing molecules. chemistryviews.org However, there is no specific information available detailing the enantioselective synthesis of this compound or its use as a chiral building block in stereoselective transformations.

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of 2-(Furan-2-yl)propanenitrile lies in the development of environmentally benign and efficient methodologies. Traditional synthetic pathways often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste, which are misaligned with the principles of green chemistry. An atom-economical approach, where most of the atoms from the reactants are incorporated into the final product, is a key objective. researchgate.net

Future research will likely focus on catalytic routes that minimize byproducts. For instance, direct C-H functionalization of furan (B31954) derivatives represents a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. nih.gov The use of renewable feedstocks, leveraging the furan ring's origin from biomass, is another critical aspect of sustainable synthesis. mdpi.com

Exploration of Bio-catalytic Approaches

The use of enzymes in organic synthesis offers a green alternative to conventional chemical methods, often providing high selectivity under mild conditions. acs.orgrug.nl While the direct biocatalytic synthesis of this compound is not yet extensively documented, the enzymatic polymerization of furan-based compounds suggests significant potential. digitellinc.comrsc.org

Future investigations could explore the use of nitrile-forming enzymes or hydrolases in reverse to catalyze the synthesis of this compound. The application of enzymes like Candida antarctica lipase (B570770) B (CALB), which has been used in the synthesis of furan-based polyesters, could be adapted for this purpose. acs.org The development of enzymatic routes would not only enhance the sustainability of the synthesis but also potentially offer high enantioselectivity.

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Enzyme Class | Potential Reaction | Advantages |

|---|---|---|

| Nitrilases/Hydrolases | Reverse hydrolysis/amination | Mild reaction conditions, high selectivity |

| Lipases | Transesterification followed by cyanation | Commercially available, broad substrate scope |

Utilization of Earth-Abundant Metal Catalysts

To move away from expensive and toxic precious metal catalysts, research is increasingly focused on catalysts based on earth-abundant metals such as iron, copper, and nickel. iith.ac.in These metals offer a more sustainable and cost-effective alternative for various organic transformations, including cyanation reactions. mdpi.comastrobiology.comnih.gov

Iron-catalyzed C-H cyanation of tertiary amines has been demonstrated as a viable method, suggesting the potential for similar iron-catalyzed approaches for furan derivatives. organic-chemistry.orgresearchgate.net Copper-catalyzed cyanation of heterocycles is another promising avenue, with methods being developed for the direct cyanation of C-H bonds. nih.govcapes.gov.br The hydrocyanation of olefins using copper catalysts has also been studied, which could be adapted for furan-containing substrates. uliege.be

Table 2: Earth-Abundant Metal Catalysts in Cyanation Reactions

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Iron (Fe) | C-H Cyanation | Low cost, low toxicity, versatile |

| Copper (Cu) | C-H Cyanation, Hydrocyanation | Good reactivity, well-established catalytic cycles |

Strategies for Enhancing Enantioselectivity and Diastereoselectivity in Synthesis

The stereoselective synthesis of substituted furans is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. nih.gov For this compound, which possesses a chiral center, developing methods to control its enantiomeric and diastereomeric forms is a key challenge.

Asymmetric catalysis, using chiral ligands or catalysts, is a powerful tool for achieving high enantioselectivity. bohrium.comresearchgate.netacs.org The development of catalytic asymmetric methods for the synthesis of furan-containing compounds is an active area of research. chinesechemsoc.org Future work will likely focus on designing new chiral catalysts and optimizing reaction conditions to achieve high levels of stereocontrol in the synthesis of this compound. Diastereoselective approaches are also crucial when additional stereocenters are present in the molecule or reactants. thieme-connect.commdpi.com

Investigation of Novel Reactivity Patterns for this compound

Understanding the reactivity of this compound is essential for its application in the synthesis of more complex molecules. The furan ring can participate in various reactions, including electrophilic substitution and Diels-Alder cycloadditions. pharmaguideline.comfayoum.edu.eg The nitrile group is also a versatile functional group that can be converted into amines, carboxylic acids, and amides. wikipedia.orgnih.gov

Future research should explore the unique reactivity that arises from the combination of the furan ring and the propanenitrile side chain. For instance, intramolecular reactions between the furan ring and the nitrile group or its derivatives could lead to the formation of novel heterocyclic systems. acs.org The development of new catalytic transformations that selectively activate specific positions on the furan ring or the side chain will open up new synthetic possibilities.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, in-situ monitoring techniques are invaluable. mt.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation without the need for sampling. mt.comspectroscopyonline.com

The application of these techniques to the synthesis of this compound would enable precise control over reaction parameters, leading to improved yields and selectivity. uvic.ca Future research could focus on developing and implementing advanced in-situ analytical methods, potentially coupled with automated reaction platforms, to accelerate the discovery and optimization of new synthetic routes. rsc.org

Predictive Modeling for Structure-Reactivity Relationships in Furan Nitriles

Computational chemistry and predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into the relationship between the structure of furan nitriles and their reactivity or biological activity. nih.govdigitaloceanspaces.comaimspress.com These models can be used to predict the properties of new derivatives and guide the design of molecules with desired characteristics. nih.govtandfonline.com

For this compound, predictive modeling could be used to understand how substituents on the furan ring affect its reactivity and to design new catalysts for its stereoselective synthesis. By combining computational predictions with experimental validation, the development of new furan-based compounds can be significantly accelerated.

Q & A

Q. What are the common synthetic routes for preparing 2-(Furan-2-yl)propanenitrile, and what critical reaction parameters must be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between furan derivatives and nitrile precursors. For example, 2-amino-2-(furan-2-yl)propanenitrile can be synthesized via Knoevenagel condensation of furfural with cyanoacetamide under basic conditions (e.g., ammonium acetate) at 80–100°C . Key parameters include:

- Catalyst selection : Base catalysts (e.g., NaOH, NH₄OAc) influence reaction kinetics and yield.

- Temperature control : Elevated temperatures (≥80°C) improve reaction rates but may promote side reactions like polymerization.

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Signals at δ 6.5–7.5 ppm indicate furan ring protons, while δ 2.5–3.5 ppm corresponds to the propane backbone adjacent to the nitrile group .

- ¹³C NMR : A peak near δ 120 ppm confirms the nitrile carbon (-C≡N) .

- IR Spectroscopy : A sharp absorption band at ~2200 cm⁻¹ corresponds to the C≡N stretch .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 135 (M⁺) align with the molecular formula C₇H₇NO.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed to minimize by-products?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of the furan ring. Strategies include:

- Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions on the furan ring before nitrile introduction .

- Protecting groups : Temporary protection of reactive hydroxyl groups on furan derivatives (e.g., silylation) to direct nitrile addition .

- Computational modeling : DFT calculations predict favorable reaction pathways, reducing trial-and-error experimentation.

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. For example, the nitrile carbon shows high electrophilicity, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, revealing polar solvents (e.g., acetonitrile) stabilize transition states.

- Validation : Experimental kinetic studies (e.g., monitoring reaction progress via HPLC) align with computational predictions within ±5% error margins.

Q. How should researchers resolve contradictions in cytotoxicity data for this compound derivatives across different cell lines?

- Methodological Answer : Conflicting cytotoxicity data may arise from:

- Cell line variability : Use standardized cell lines (e.g., HEK293 for general toxicity, MCF-7 for cancer-specific assays) .

- Assay conditions : Ensure consistency in incubation time (e.g., 24–48 hours) and concentrations (IC₅₀ calculations via dose-response curves).

- Control experiments : Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., Annexin V/PI staining vs. MTT) .

Q. What strategies mitigate discrepancies in reaction yields when using heterogeneous vs. homogeneous catalysts for this compound synthesis?

- Methodological Answer :

- Heterogeneous catalysts (e.g., zeolites): Offer recyclability but may limit diffusion rates. Optimize pore size and surface acidity to enhance substrate access .

- Homogeneous catalysts (e.g., K₂CO₃): Provide higher yields but require post-reaction separation. Use biphasic solvent systems (e.g., water/toluene) for easier recovery.

- Yield analysis : Compare turnover numbers (TON) and activation energies (Eₐ) to identify efficiency bottlenecks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.